molecular formula C12H20ClNO2 B1477228 2-Chloro-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one CAS No. 2098090-64-1

2-Chloro-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one

Cat. No. B1477228
CAS RN: 2098090-64-1
M. Wt: 245.74 g/mol
InChI Key: HVSKODSHPWHKNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one, often abbreviated as 2C-1, is a synthetic compound with a wide range of scientific applications. It is a member of the azaspirocyclic family of compounds, and is a derivative of the common hallucinogen mescaline. 2C-1 has been studied extensively in the laboratory, and its synthesis and mechanism of action have been well-documented in the scientific literature. It has been used in a variety of research applications, including studies of its biochemical and physiological effects, as well as its potential use in laboratory experiments.

Scientific Research Applications

1. Synthetic Approaches and Structural Studies

  • The 1-oxa-8-azaspiro[5.5]undecane ring systems, including structures similar to 2-Chloro-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one, are found in natural and synthetic products with significant biological activities. These compounds are challenging targets for chemical synthesis due to their novel skeletons and potential applications (Sinibaldi & Canet, 2008).

2. Antibacterial Applications

  • Derivatives of 1-oxa-9-azaspiro[5.5]undecane, a structure closely related to the chemical , have been synthesized and tested against various strains of bacteria, demonstrating activity against specific strains (Lukin et al., 2022).

3. Applications in Organic Synthesis

  • The 2-azaspiro[5.5]undecane system, similar to the compound in focus, has been utilized in organic synthesis, showcasing regio- and stereoselectivity in reactions involving nitrile addition to dienylium-Fe(CO)(3) complexes (Ong et al., 1996).

4. Exploration in Medicinal Chemistry

  • Structures like 1-oxa-8-azaspiro[5.5]undecane have been explored in medicinal chemistry, particularly in the synthesis of radioligands for sigma-1 receptors, indicating their potential in brain imaging agent development (Tian et al., 2020).

5. Antiviral Research

  • The 1-oxa-8-azaspiro[5.5]undecane framework has been incorporated into compounds exhibiting antiviral activity, including against human coronaviruses and influenza viruses (Apaydın et al., 2019), (Apaydın & Loy, 2020).

6. Studies on Conformation and Structure

  • Research on spiro compounds including 2-oxa-6-azaspiro derivatives, similar to the compound of interest, has provided insights into the conformation and structure of these molecules, demonstrating their potential in various chemical and biological applications (Zukerman-Schpector et al., 1999).

properties

IUPAC Name

2-chloro-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20ClNO2/c1-10(13)11(15)14-7-4-6-12(9-14)5-2-3-8-16-12/h10H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVSKODSHPWHKNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC2(C1)CCCCO2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Chloro-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one
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2-Chloro-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one
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2-Chloro-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one
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2-Chloro-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one
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2-Chloro-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one
Reactant of Route 6
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2-Chloro-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one

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